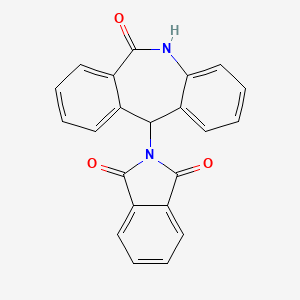
2-N,2-N,4-N,4-N-tetrachloro-6-phenyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N,2-N,4-N,4-N-tetrachloro-6-phenyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of four chlorine atoms and a phenyl group attached to the triazine ring.
Métodos De Preparación
The synthesis of 2-N,2-N,4-N,4-N-tetrachloro-6-phenyl-1,3,5-triazine-2,4-diamine typically involves the substitution of chlorine atoms by primary amines. One common method involves refluxing a solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine . The reaction conditions are carefully controlled to achieve high yields.
Análisis De Reacciones Químicas
2-N,2-N,4-N,4-N-tetrachloro-6-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by different nucleophiles, such as amines, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less commonly documented.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of corresponding amines and other by-products.
Aplicaciones Científicas De Investigación
2-N,2-N,4-N,4-N-tetrachloro-6-phenyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-N,2-N,4-N,4-N-tetrachloro-6-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
2-N,2-N,4-N,4-N-tetrachloro-6-phenyl-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:
1,2,4,5-Tetrachloro-3-nitrobenzene: This compound is used as a standard for quantitative analysis by nuclear magnetic resonance and as a fungicide.
2,4,6-Tri-substituted-1,3,5-Triazines: These compounds are synthesized through similar substitution reactions and have various applications in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a phenyl group, which imparts distinct chemical and biological properties.
Propiedades
| 34850-87-8 | |
Fórmula molecular |
C9H5Cl4N5 |
Peso molecular |
325.0 g/mol |
Nombre IUPAC |
2-N,2-N,4-N,4-N-tetrachloro-6-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H5Cl4N5/c10-17(11)8-14-7(6-4-2-1-3-5-6)15-9(16-8)18(12)13/h1-5H |
Clave InChI |
BSRWAEKQHBFSBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N(Cl)Cl)N(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol](/img/structure/B12795843.png)
![2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate](/img/structure/B12795852.png)
![Docosanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B12795854.png)



